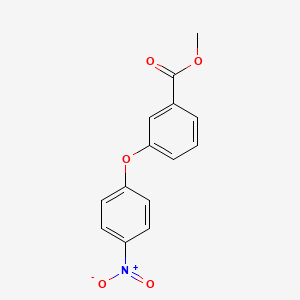

Methyl 3-(4-nitrophenoxy)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-(4-nitrophenoxy)benzoate is a chemical compound that belongs to the family of benzoates and is commonly used in scientific research. It is also known as Methyl 3-(4-nitrophenoxy)benzoate, Methyl 3-(4-nitrophenoxy)benzoate, and Methyl 3-(4-nitrophenoxy)benzoate. This compound is synthesized using various methods and has several applications in scientific research.

科学的研究の応用

Environmental Decontamination

- A study conducted by Bhushan et al. (2000) explored the biodegradation of 3-methyl-4-nitrophenol, a compound structurally related to Methyl 3-(4-nitrophenoxy)benzoate. They identified a microorganism, Ralstonia sp. SJ98, capable of degrading 3-methyl-4-nitrophenol, which is a breakdown product of a pesticide. This microorganism utilizes this compound as its sole carbon and energy source, highlighting the potential for bioremediation and environmental decontamination applications. The study found catechol to be a major intermediate in the degradation pathway, which may shed light on the degradation processes of similar compounds such as Methyl 3-(4-nitrophenoxy)benzoate (Bhushan et al., 2000).

Structural Analysis and Molecular Interactions

- Research by Portilla et al. (2007) focused on the structural analysis of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomer, providing insights into the molecular interactions through hydrogen bonding. This study's findings on the formation of complex sheets and chains of molecules via hydrogen bonding could be relevant for understanding the molecular interactions and structural properties of similar compounds, including Methyl 3-(4-nitrophenoxy)benzoate (Portilla et al., 2007).

Chemical Sensing and Chemosensors

- A study by Ma et al. (2013) discussed the development of novel anion sensors containing structural units similar to Methyl 3-(4-nitrophenoxy)benzoate. These sensors displayed significant color changes and optical shifts upon the addition of fluoride ions, indicating their potential use in chemical sensing applications. Understanding the properties of these sensors could provide a basis for developing new sensing materials or technologies utilizing Methyl 3-(4-nitrophenoxy)benzoate (Ma et al., 2013).

Material Science and Mesophase Behavior

- Saad et al. (2019) investigated the mesophase behavior of compounds structurally similar to Methyl 3-(4-nitrophenoxy)benzoate. The study provided insights into the influence of lateral methyl and terminal substituents on the mesophase behavior of certain compounds, contributing to the understanding of their thermal stability and phase transition properties. This could be relevant for the design and development of new materials with specific thermal and optical properties (Saad et al., 2019).

特性

IUPAC Name |

methyl 3-(4-nitrophenoxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-19-14(16)10-3-2-4-13(9-10)20-12-7-5-11(6-8-12)15(17)18/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZUUZMFAKIMLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-carbamoyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2591503.png)

![N-(1-Cyanocyclopropyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2591504.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2591507.png)

![6-Methyl-N-[3-(prop-2-enoylamino)cyclobutyl]pyridine-2-carboxamide](/img/structure/B2591509.png)

![Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2591510.png)

![Ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2591512.png)

![1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2591519.png)

![(3-Amino-6-cyclopropyl-4-(furan-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B2591522.png)